Pomalidomide-d3: A Technical Guide to its Chemical Properties and Synthesis
Pomalidomide-d3: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Pomalidomide-d3. This deuterated analog of Pomalidomide (B1683931) serves as a critical internal standard for its quantification in various biological matrices, aiding in pharmacokinetic and metabolic studies.
Core Chemical Properties
Pomalidomide-d3 is a stable, isotopically labeled form of Pomalidomide, a potent immunomodulatory agent.[1] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the parent compound, which is essential for its use in mass spectrometry-based analytical methods. While detailed experimental data for some physical properties of Pomalidomide-d3 are not extensively published due to its primary application as an analytical standard, the properties of Pomalidomide provide a strong reference.
| Property | Pomalidomide | Pomalidomide-d3 |
| Molecular Formula | C₁₃H₁₁N₃O₄[2] | C₁₃H₈D₃N₃O₄ |
| Molecular Weight | 273.24 g/mol [2] | Approx. 276.26 g/mol |
| CAS Number | 19171-19-8[3] | 2093128-28-8[1] |
| Appearance | Solid yellow powder[2] | White solid powder[3] |
| Melting Point | 318.5 - 320.5 °C[4] | Not explicitly available |
| Boiling Point | 582.9 ± 45.0 °C (Predicted)[4] | Not explicitly available |
| Solubility | DMSO: 54 mg/mL; Insoluble in water and ethanol[4] | Soluble in DMSO |
| Primary Application | Anti-cancer medication for multiple myeloma and Kaposi sarcoma[5] | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[1] |
Synthesis of Pomalidomide-d3: A Proposed Experimental Protocol
The following protocol outlines a proposed multi-step synthesis of Pomalidomide-d3, adapted from known procedures for Pomalidomide synthesis.
Step 1: Synthesis of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
This intermediate is synthesized by the condensation of 4-nitrophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
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Materials: 4-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride, glacial acetic acid.
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Procedure:
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A mixture of 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride is heated at reflux in glacial acetic acid for several hours.
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The reaction mixture is cooled, and the precipitated product is collected by filtration.
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The solid is washed with water and a suitable organic solvent (e.g., ethanol) and then dried under vacuum to yield 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
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Step 2: Reduction of the Nitro Group to form Pomalidomide
The nitro group of the intermediate is reduced to an amino group to yield Pomalidomide. For the synthesis of Pomalidomide-d3, a deuterated source would be used in a subsequent step if the deuterium were to be introduced on the aromatic ring. However, a more straightforward approach is to use a deuterated amine precursor in the initial step if deuteration of the piperidine (B6355638) ring is desired. For the purpose of creating a common d3-labeled standard, deuteration is often on a methyl or similar group if present, or on the aromatic ring. Assuming deuteration on the phthaloyl ring is desired, a deuterated nitro-phthalic anhydride would be the starting material. A more common and practical approach for a d3-labeled standard might involve a deuterated methyl group if one were present in the molecule. Given the structure of pomalidomide, deuteration is likely on the glutarimide (B196013) ring. Therefore, a deuterated 3-aminopiperidine-2,6-dione would be a logical precursor.
Proposed Synthesis of Pomalidomide-d3 using a Deuterated Precursor:
A more direct synthesis of Pomalidomide-d3 would involve the use of a deuterated version of one of the key building blocks. For instance, starting with a deuterated 3-aminopiperidine-2,6-dione.
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Materials: 4-amino-phthalic acid, deuterated 3-aminopiperidine-2,6-dione, a coupling agent (e.g., carbonyldiimidazole), and a suitable solvent (e.g., DMF).
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Procedure:
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4-aminophthalic acid is reacted with a coupling agent in an inert solvent.
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Deuterated 3-aminopiperidine-2,6-dione (specifically deuterated at desired positions to achieve d3) is added to the reaction mixture.
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The reaction is stirred at an elevated temperature until completion.
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The product, Pomalidomide-d3, is isolated by precipitation, filtration, and purified by recrystallization or chromatography.
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Pomalidomide Synthesis Workflow
Caption: General synthesis workflows for Pomalidomide and a proposed route for Pomalidomide-d3.
Biological Signaling Pathway of Pomalidomide
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by modulating the activity of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[][9][10][11] This interaction leads to the targeted degradation of specific proteins, ultimately resulting in anti-myeloma, immunomodulatory, and anti-angiogenic effects.
The key steps in the signaling pathway are:
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Binding to Cereblon (CRBN): Pomalidomide binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[]
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Recruitment of Neosubstrates: This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[]
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Ubiquitination and Proteasomal Degradation: Ikaros and Aiolos are subsequently ubiquitinated and targeted for degradation by the proteasome.[]
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Downstream Effects: The degradation of these transcription factors leads to:
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Direct Anti-Myeloma Effects: Downregulation of c-Myc and IRF4, which are critical for myeloma cell survival and proliferation.[] This induces apoptosis in tumor cells.[]
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Immunomodulatory Effects: Increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which enhances the activity of T cells and Natural Killer (NK) cells.[9] It also inhibits the production of pro-inflammatory cytokines such as TNF-α.[]
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Anti-Angiogenic Effects: Inhibition of the formation of new blood vessels, which are essential for tumor growth.[9]
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Caption: The signaling pathway of Pomalidomide, illustrating its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pomalidomide | E3 ligase ligand | TNFa inhibitor | anti-angiogenic agent | immunomodulator | CAS 19171-19-8 | CC-4047 | actimid | InvivoChem [invivochem.com]
- 4. chembk.com [chembk.com]
- 5. Pomalidomide - Wikipedia [en.wikipedia.org]
- 6. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 7. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. go.drugbank.com [go.drugbank.com]
